![molecular formula C8H7F3N2O2 B7857274 N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide](/img/structure/B7857274.png)
N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide
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Overview
Description
N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol . This compound is known for its role as a ligand in various chemical reactions, particularly in the meta-selective C-H functionalization of phenols and anilines .
Preparation Methods
The synthesis of N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide involves several steps. One common method includes the reaction of 3-amino-2-hydroxy-5-(trifluoromethyl)pyridine with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It participates in substitution reactions, particularly in the presence of halogens or other electrophiles.
Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that compounds similar to N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and efficacy against resistant strains .
2. Anti-inflammatory Properties
Compounds containing the dihydropyridine moiety have been studied for their anti-inflammatory effects. This compound has demonstrated potential in reducing inflammation markers in vitro and in vivo, suggesting its use in treating inflammatory diseases such as arthritis .
3. Neurological Applications
The structural features of this compound indicate potential neuroprotective effects. Preliminary studies have suggested that it may offer protective benefits against neurodegenerative diseases by modulating neuroinflammatory pathways and reducing oxidative stress . Further research is required to explore its efficacy in clinical settings.
Agricultural Science
1. Herbicidal Activity
Research into the herbicidal properties of this compound has shown promising results. Its ability to inhibit specific enzyme pathways in plants can lead to effective weed control without harming crops. This selectivity is crucial for developing sustainable agricultural practices .
2. Plant Growth Regulation
Studies have indicated that this compound can act as a plant growth regulator, promoting root development and enhancing overall plant vigor under stress conditions. This application could be particularly beneficial in improving crop yields in adverse environmental conditions .
Materials Science
1. Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices as a functional additive. Research has suggested that it can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
2. Coatings and Adhesives
Due to its chemical stability and resistance to environmental degradation, this compound is being explored as a component in coatings and adhesives. Its incorporation can improve adhesion properties and durability of materials exposed to harsh conditions .
Case Studies
Mechanism of Action
The mechanism by which N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide exerts its effects involves its role as a ligand. It promotes meta-selective C-H functionalization of phenols and anilines by coordinating with metal catalysts, such as palladium or rhodium . This coordination facilitates the activation of C-H bonds, allowing for subsequent functionalization reactions .
Comparison with Similar Compounds
N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. Similar compounds include:
2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the acetylamino group, resulting in different reactivity.
2-Amino-6-chloropyridine-4-carboxylic acid: Contains a carboxylic acid group, leading to different applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Features a fluorine atom instead of an acetylamino group, affecting its chemical behavior.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Biological Activity
N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antioxidant activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C10H7F3N2O
- IUPAC Name : this compound
- CAS Number : 1961206-09-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested :
- A549 (lung adenocarcinoma)
- MCF7 (breast cancer)
The IC50 values for these cell lines were reported to be 22.09 µg/mL for A549 and 6.40 µg/mL for MCF7, indicating a promising profile compared to standard chemotherapeutics .
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through the activation of caspases. Studies have shown that the compound enhances the activity of caspases 3 and 9 in treated cells, suggesting a pathway for programmed cell death .
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. The antioxidant activity was assessed using various assays including:
- DPPH radical scavenging
- Hydrogen peroxide scavenging
- Total antioxidant capacity (TAC)
Results indicated that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
Case Studies and Research Findings
Study | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Study 1 | A549 (Lung adenocarcinoma) | 22.09 | Caspase activation |
Study 2 | MCF7 (Breast cancer) | 6.40 | Apoptosis induction |
Study 3 | Various cancer lines | Not specified | Antioxidant activity via DPPH scavenging |
Properties
IUPAC Name |
N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-4(14)13-6-2-5(8(9,10)11)3-12-7(6)15/h2-3H,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXUKPGDELONHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CNC1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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